molecular formula C14H2F16O4 B6474146 1,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate CAS No. 1220639-14-4

1,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate

Cat. No.: B6474146
CAS No.: 1220639-14-4
M. Wt: 538.14 g/mol
InChI Key: IKNFTNOFWQTYPS-UHFFFAOYSA-N
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Description

The compound “1,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties such as increased stability, lipophilicity, and bioavailability .


Molecular Structure Analysis

The compound contains a benzene ring which is a planar, cyclic molecule with alternating double bonds. It also contains hexafluoropropane groups, which are highly electronegative due to the presence of fluorine atoms .


Chemical Reactions Analysis

Fluorinated compounds are generally quite stable and resistant to reactions due to the strength of the carbon-fluorine bond .


Physical And Chemical Properties Analysis

Fluorinated compounds often have high thermal and chemical stability, and low reactivity. They are often lipophilic and can cross biological membranes, which is useful in medicinal chemistry .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Fluorinated compounds are often used in pharmaceuticals where they can have a variety of mechanisms of action .

Safety and Hazards

As with any chemical, the safety and hazards would depend on the specific properties of the compound. Fluorinated compounds can be harmful or toxic, and appropriate safety measures should be taken when handling them .

Future Directions

The use of fluorinated compounds in medicinal chemistry is a growing field, and there may be potential for new fluorinated compounds to be developed and used in the future .

Properties

IUPAC Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H2F16O4/c15-3-1(7(31)33-9(11(19,20)21)12(22,23)24)4(16)6(18)2(5(3)17)8(32)34-10(13(25,26)27)14(28,29)30/h9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNFTNOFWQTYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(=O)OC(C(F)(F)F)C(F)(F)F)F)F)C(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H2F16O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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